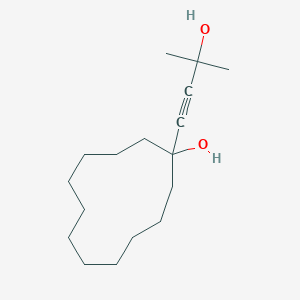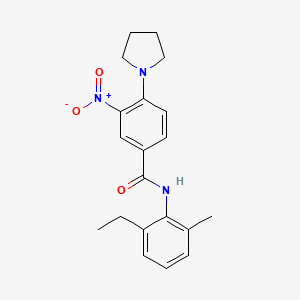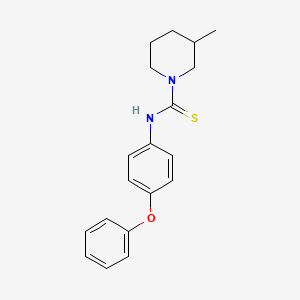
N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
説明
N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN belongs to the class of benzamide derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects. In
科学的研究の応用
N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been studied extensively for its potential applications in scientific research. One of the primary applications of N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is as a tool for studying the function of the endocannabinoid system. N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to act as a selective antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. This makes N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes.
作用機序
N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide acts as a selective antagonist of the CB1 receptor. The endocannabinoid system is involved in a wide range of physiological processes, including pain perception, appetite regulation, and mood regulation. By blocking the CB1 receptor, N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide can modulate the activity of the endocannabinoid system and affect these physiological processes.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its role as a CB1 receptor antagonist, N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can have a range of effects on physiological processes. N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to inhibit the activity of monoacylglycerol lipase (MAGL), which is an enzyme that breaks down 2-arachidonoylglycerol (2-AG), another endocannabinoid. This leads to an increase in the levels of 2-AG in the body, which can also have a range of effects on physiological processes.
実験室実験の利点と制限
One of the main advantages of using N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the effects of modulating the endocannabinoid system specifically through the CB1 receptor. However, one limitation of using N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is its relatively low potency compared to other CB1 receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
将来の方向性
There are several potential future directions for research on N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is the development of more potent CB1 receptor antagonists based on the structure of N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. Another area of interest is the use of N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide as a tool for studying the function of the endocannabinoid system in various physiological and pathological processes. Additionally, N-(3-bromophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may have potential applications in the development of new therapies for conditions such as pain, anxiety, and obesity that are associated with dysregulation of the endocannabinoid system.
特性
IUPAC Name |
N-(3-bromophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c18-13-4-3-5-14(11-13)19-17(22)12-6-7-15(16(10-12)21(23)24)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSNFHSSOAIJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4080538.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080546.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4080555.png)

![N-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4080567.png)

![methyl {3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4080584.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-phenoxy-2-propanol dihydrochloride](/img/structure/B4080585.png)

![N-1-adamantyl-7-(difluoromethyl)-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080603.png)
![10-(cyclopropylcarbonyl)-11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4080613.png)
![ethyl 2-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4080621.png)